2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride
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Overview
Description
A-582941 (dihydrochloride) is a potent, selective, and brain-penetrant partial agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown promise in improving cognitive deficits associated with various neurodegenerative and psychiatric disorders, including schizophrenia and Alzheimer’s disease .
Preparation Methods
The synthesis of A-582941 (dihydrochloride) involves several steps, including the formation of the biaryl diamine core structure. The synthetic route typically includes the following steps:
Formation of the biaryl core: This involves coupling reactions to form the biaryl structure.
Introduction of the pyridazinyl group:
Formation of the pyrrolo[3,4-c]pyrrole ring: This involves cyclization reactions to form the pyrrolo[3,4-c]pyrrole ring.
Final purification: The final product is purified to obtain A-582941 (dihydrochloride) with high purity
Chemical Reactions Analysis
A-582941 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups. .
Scientific Research Applications
A-582941 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and functions of nicotinic acetylcholine receptors.
Biology: The compound is used to investigate the role of α7 nAChR in various biological processes, including cognitive function and memory.
Medicine: A-582941 (dihydrochloride) has shown potential in improving cognitive deficits in neurodegenerative and psychiatric disorders, such as schizophrenia and Alzheimer’s disease
Industry: The compound is used in the development of new therapeutic agents targeting α7 nAChR.
Mechanism of Action
A-582941 (dihydrochloride) exerts its effects by acting as a partial agonist of the α7 nAChR. This receptor is highly expressed in the hippocampus and cortex and plays a crucial role in cognitive processes. By binding to and activating α7 nAChR, A-582941 (dihydrochloride) enhances cholinergic signaling, leading to improved cognitive function and memory. The compound also activates signaling pathways involved in neuroprotection and synaptic plasticity .
Comparison with Similar Compounds
A-582941 (dihydrochloride) is unique in its high affinity and selectivity for α7 nAChR. Similar compounds include:
PNU-282987: Another selective α7 nAChR agonist with a Ki of 27 nM.
GTS-21: A partial agonist of α7 nAChR with neuroprotective properties.
TC-1698: A selective α7 nAChR agonist with potential therapeutic applications in neurodegenerative diseases.
A-582941 (dihydrochloride) stands out due to its excellent pharmacokinetic properties and broad-spectrum cognition-enhancing effects .
Properties
Molecular Formula |
C17H22Cl2N4 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C17H20N4.2ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;;/h2-8,14-15H,9-12H2,1H3;2*1H |
InChI Key |
PGTCSMQEIJMZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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